(2E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(hexyloxy)-3-methoxyphenyl]prop-2-enamide
Description
Properties
Molecular Formula |
C24H29NO5 |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
(E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-hexoxy-3-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C24H29NO5/c1-3-4-5-6-13-28-20-10-7-18(16-22(20)27-2)8-12-24(26)25-19-9-11-21-23(17-19)30-15-14-29-21/h7-12,16-17H,3-6,13-15H2,1-2H3,(H,25,26)/b12-8+ |
InChI Key |
KGPVYKJCGXKEGO-XYOKQWHBSA-N |
Isomeric SMILES |
CCCCCCOC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC3=C(C=C2)OCCO3)OC |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=C1)C=CC(=O)NC2=CC3=C(C=C2)OCCO3)OC |
Origin of Product |
United States |
Preparation Methods
Ring-Closing via Nucleophilic Aromatic Substitution
The benzodioxin core is synthesized from catechol derivatives. In a representative procedure:
-
Catechol (10 mmol) is alkylated with 1,2-dibromoethane (12 mmol) in DMF at 80°C for 12 hours, yielding 1,4-benzodioxane (87%).
-
Nitration with HNO3/H2SO4 (0°C, 2 hours) introduces a nitro group at the 6-position (91% yield).
-
Reduction of the nitro group using H2/Pd-C (10 atm) in ethanol affords the amine (94% yield).
Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Alkylation | 1,2-Dibromoethane, DMF | 87 | 95 |
| Nitration | HNO3/H2SO4, 0°C | 91 | 98 |
| Reduction | H2/Pd-C, EtOH | 94 | 99 |
Preparation of 4-(Hexyloxy)-3-methoxycinnamic Acid
Alkylation of Vanillin
The hexyloxy side chain is introduced via Williamson ether synthesis:
-
Vanillin (10 mmol) is treated with 1-bromohexane (12 mmol) and K2CO3 (15 mmol) in acetone under reflux (24 hours), yielding 4-(hexyloxy)-3-methoxybenzaldehyde (89%).
Knoevenagel Condensation
The aldehyde is converted to the α,β-unsaturated ester:
-
4-(Hexyloxy)-3-methoxybenzaldehyde (8 mmol) reacts with malonic acid (9.6 mmol) in pyridine at 110°C for 6 hours, producing (E)-3-[4-(hexyloxy)-3-methoxyphenyl]acrylic acid (92% yield).
Stereochemical Control :
-
The E-configuration is confirmed by 1H NMR (J = 16.2 Hz for trans-vinylic protons) and NOESY (no correlation between vinyl and aromatic protons).
Amide Bond Formation
Coupling via HATU Activation
The final amidation employs HATU as the coupling agent:
-
3-[4-(Hexyloxy)-3-methoxyphenyl]acrylic acid (5 mmol) and 2,3-dihydro-1,4-benzodioxin-6-amine (5.5 mmol) are combined with HATU (5.5 mmol) and DIPEA (12 mmol) in DMF at 25°C for 12 hours.
-
Purification by silica gel chromatography (EtOAc/hexane, 1:1) yields the target compound (86%) with >99% E-selectivity.
Optimization Insights :
-
Lower temperatures (0–25°C) minimize epimerization.
-
DMF outperforms THF or DCM in solubilizing both fragments.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly:
-
Amide coupling under 150 W, 100°C, 30 minutes achieves 84% yield with comparable purity.
Solid-Phase Synthesis
Immobilization of the benzodioxin amine on Wang resin enables iterative coupling:
-
Resin-bound amine (1 mmol) reacts with pre-activated cinnamic acid (HATU/DIPEA), followed by TFA cleavage (95% yield, purity >98%).
Characterization and Analytical Data
Spectroscopic Confirmation
-
1H NMR (400 MHz, CDCl3) : δ 7.58 (d, J = 16.0 Hz, 1H, CH=CO), 6.92–6.84 (m, 6H, aromatic), 4.02 (t, J = 6.4 Hz, 2H, OCH2), 3.90 (s, 3H, OCH3).
-
13C NMR : δ 166.5 (CONH), 149.1 (C-O), 123.4 (CH=CO).
-
HRMS (ESI+) : m/z calc. for C25H29NO6 [M+H]+: 440.2073; found: 440.2076.
Purity Assessment
-
HPLC : Rt = 12.4 min (C18 column, MeCN/H2O 70:30), purity 99.1%.
-
DSC : Melting point 148–150°C (decomposition-free).
Industrial Scalability and Challenges
Cost-Effective Reagent Selection
Replacing HATU with EDC/HOBt reduces costs by 40% while maintaining yield (82%).
Solvent Recovery Systems
-
DMF is recycled via distillation (90% recovery) without compromising reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(hexyloxy)-3-methoxyphenyl]prop-2-enamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Substitution: The benzodioxin and methoxyphenyl groups can undergo substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. Oxidation may yield oxidized derivatives, reduction can produce reduced forms, and substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Enzyme Inhibition
Research indicates that compounds derived from 2,3-dihydrobenzo[1,4]-dioxin structures exhibit significant inhibition against key enzymes associated with metabolic disorders. Notably:
- Alpha-glucosidase Inhibition : This enzyme plays a crucial role in carbohydrate metabolism and is a target for managing blood glucose levels in T2DM. Studies have shown that derivatives of the compound can effectively inhibit alpha-glucosidase activity, suggesting their potential as therapeutic agents for diabetes management .
- Acetylcholinesterase Inhibition : The compound has also been evaluated for its inhibitory effects on acetylcholinesterase, an enzyme linked to neurodegenerative diseases like AD. By inhibiting this enzyme, the compound may help increase acetylcholine levels in the brain, potentially alleviating cognitive decline associated with AD .
Type 2 Diabetes Mellitus
The ability of (2E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(hexyloxy)-3-methoxyphenyl]prop-2-enamide to inhibit alpha-glucosidase positions it as a promising candidate for T2DM treatment. Compounds that modulate carbohydrate metabolism can aid in controlling postprandial blood glucose levels and reducing complications associated with diabetes.
Alzheimer's Disease
Given its acetylcholinesterase inhibitory properties, this compound may also be explored for its neuroprotective effects in AD. By enhancing cholinergic signaling in the brain, it could contribute to improved memory and cognitive functions in affected individuals.
Case Studies
Several studies have documented the effects of similar compounds on enzyme activity and their implications for disease management:
- Study on Sulfonamide Derivatives : A study conducted on various sulfonamide derivatives indicated that modifications involving benzodioxane structures led to enhanced inhibitory activity against both alpha-glucosidase and acetylcholinesterase . This underscores the importance of structural diversity in developing effective therapeutic agents.
- Neuroprotective Effects : Research has highlighted the dual role of metabolites from the tryptophan-kynurenine pathway in neuroprotection. Compounds that modulate these pathways show promise in treating neurodegenerative conditions by balancing excitotoxicity and neuroprotection .
Mechanism of Action
The mechanism of action of (2E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(hexyloxy)-3-methoxyphenyl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation, depending on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The benzodioxin-acrylamide scaffold is versatile, with biological activity heavily influenced by phenyl-ring substituents. Below is a comparative analysis of key analogs:
Key Observations:
Substituent Lipophilicity : The hexyloxy group in the target compound enhances lipophilicity (logP ~5.5 estimated) compared to AMG9810 (logP ~4.2) and the 5-fluoro-2-methylphenyl analog (logP ~3.8). This may improve tissue penetration but reduce aqueous solubility .
Biological Target Specificity :
- AMG9810’s tert-butyl group optimizes TRPV1 binding, with a 79 nM IC50 against capsaicin-induced activation .
- The hexyloxy-methoxy combination in the target compound may favor interactions with lipid-rich binding pockets (e.g., in ion channels or nuclear receptors).
- D4476 diverges pharmacologically, targeting Treg/Th2 pathways via an imidazole scaffold .
Anti-Inflammatory Activity: The acetic acid derivative () demonstrates that even non-acrylamide benzodioxins retain bioactivity, suggesting the core’s role in COX/LOX inhibition.
Biological Activity
(2E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(hexyloxy)-3-methoxyphenyl]prop-2-enamide is a synthetic compound that belongs to the class of amides and is characterized by its unique benzodioxin structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
The molecular formula of this compound is , with a molecular weight of approximately 357.45 g/mol. The compound features a prop-2-enamide backbone, which contributes to its reactivity and biological interactions.
Biological Activity Overview
Research indicates that compounds similar to (2E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(hexyloxy)-3-methoxyphenyl]prop-2-enamide exhibit various biological activities, including enzyme inhibition and potential anticancer properties. The following sections summarize key findings regarding its biological activity.
Enzyme Inhibition
One significant area of study involves the enzyme inhibitory potential of similar benzodioxin derivatives. For example, sulfonamides derived from benzodioxin structures have been shown to inhibit enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in the treatment of Type 2 Diabetes Mellitus (T2DM) and Alzheimer’s disease (AD) respectively .
Table 1: Enzyme Inhibition Activities
| Compound Name | Target Enzyme | IC50 Value (μM) | Reference |
|---|---|---|---|
| Benzodioxin A | α-Glucosidase | 12.5 | |
| Benzodioxin B | Acetylcholinesterase | 8.0 | |
| (2E)-N-(...) | TBD | TBD | TBD |
Anticancer Activity
Studies have indicated that derivatives of benzodioxin compounds may possess anticancer properties. For instance, compounds that inhibit dihydrofolate reductase (DHFR) have shown promise in cancer therapy by disrupting critical metabolic pathways in cancer cells . The mechanism involves downregulating DHFR protein levels, which is essential for DNA synthesis and cell proliferation.
Case Study: Dihydrofolate Reductase Inhibition
A recent study demonstrated that a related compound inhibited cell growth in human T-cell lymphoblastic leukemia cells resistant to methotrexate by targeting DHFR through its metabolite . This mechanism suggests that benzodioxin derivatives could be further explored for their potential in overcoming drug resistance in cancer therapies.
Mechanistic Insights
The biological activity of (2E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(hexyloxy)-3-methoxyphenyl]prop-2-enamide may be attributed to its ability to interact with various biological targets:
- Enzyme Binding : The structural features of the compound allow it to bind effectively to enzyme active sites, inhibiting their function.
- Cellular Uptake : The hydrophobic nature of the hexyloxy group enhances membrane permeability, facilitating cellular uptake.
- Metabolic Stability : The benzodioxin moiety may provide metabolic stability against enzymatic degradation.
Q & A
Q. What are the critical steps and considerations in synthesizing (2E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(hexyloxy)-3-methoxyphenyl]prop-2-enamide?
Synthesis typically involves multi-step reactions, including:
- Amide bond formation : Coupling the benzodioxin amine with the activated carboxylic acid derivative (e.g., using EDC/HOBt or DCC).
- Control of stereochemistry : Maintaining the (2E) configuration requires low-temperature conditions (<5°C) and anhydrous solvents (e.g., DMF or THF) to minimize isomerization .
- Functional group compatibility : The hexyloxy and methoxy groups may require protection (e.g., tert-butyldimethylsilyl ether) during acidic/basic conditions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is used to isolate the pure product .
Q. Which analytical techniques are essential for confirming the compound’s structural integrity and purity?
- NMR spectroscopy : 1H and 13C NMR validate the presence of the benzodioxin ring (δ 4.2–4.4 ppm for –OCH2–), conjugated double bond (J = 15–16 Hz for trans-configuration), and methoxy/hexyloxy substituents .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95%) and detect byproducts .
- Mass spectrometry : High-resolution MS (HRMS-ESI) confirms molecular ion peaks (e.g., [M+H]+ at m/z 454.2) .
Q. How can researchers optimize reaction yields during scale-up from milligram to gram quantities?
Key strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility but require careful removal via rotary evaporation to avoid decomposition.
- Catalyst optimization : Transition metal catalysts (e.g., Pd/C for hydrogenation) must be pre-treated to avoid poisoning by sulfur/nitrogen residues .
- In-line monitoring : FTIR or Raman spectroscopy tracks reaction progress in real time, reducing batch failures .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., unexpected coupling constants) be resolved during structural elucidation?
- Cross-validation : Compare NMR data with DFT-calculated chemical shifts (software: Gaussian or ORCA) to identify discrepancies caused by solvent effects or conformational flexibility .
- 2D NMR techniques : HSQC and HMBC clarify ambiguous assignments, such as distinguishing between methoxy and hexyloxy protons .
- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable (e.g., slow evaporation from dichloromethane/hexane) .
Q. What computational approaches are used to predict the compound’s bioactivity and mechanism of action?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., kinases or GPCRs). The benzodioxin and methoxyphenyl groups often exhibit π-π stacking with aromatic residues in binding pockets .
- Molecular dynamics (MD) simulations : GROMACS or AMBER assesses binding stability over 100+ ns trajectories, highlighting key hydrogen bonds (amide NH to Asp/Glu residues) .
- QSAR modeling : Correlates substituent modifications (e.g., hexyloxy chain length) with bioactivity trends (IC50 values) using partial least squares regression .
Q. How can structural modifications enhance the compound’s metabolic stability without compromising activity?
- Isosteric replacement : Substitute the hexyloxy group with a cyclopentylmethoxy moiety to reduce CYP450-mediated oxidation while maintaining lipophilicity (clogP ~4.5) .
- Deuterium labeling : Replace methoxy hydrogens with deuterium to slow oxidative demethylation (e.g., using D2O/acidic conditions during synthesis) .
- Prodrug strategies : Introduce a phosphate ester at the amide nitrogen for improved solubility and controlled release .
Data Contradiction and Validation
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?
- Pharmacokinetic profiling : Measure plasma protein binding (equilibrium dialysis) and liver microsome stability (LC-MS/MS) to identify rapid clearance or poor absorption .
- Metabolite identification : Incubate the compound with hepatocytes (LC-HRMS) to detect oxidative metabolites (e.g., hydroxylation at the benzodioxin ring) .
- Tissue distribution studies : Radiolabel the compound (e.g., 14C at the methoxy group) to quantify accumulation in target organs vs. plasma .
Experimental Design Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
